(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
Description
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone: is a complex organic compound featuring a thiazole ring, an azetidine ring, and a thiophene ring
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(19-9-15(10-19)21-17-18-6-8-23-17)13-3-1-12(2-4-13)14-5-7-22-11-14/h1-8,11,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSTZGINDPFCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols and suitable electrophiles.
Coupling Reactions: The thiazole and azetidine intermediates are then coupled with a thiophene derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the application of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is explored for its use in materials science. Its structural properties may contribute to the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole and thiophene rings may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(phenyl)phenyl)methanone
- (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(pyridin-3-yl)phenyl)methanone
- (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(furan-3-yl)phenyl)methanone
Uniqueness
The uniqueness of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone lies in its combination of thiazole, azetidine, and thiophene rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Biological Activity
The compound (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic molecule notable for its complex structural features, which include a thiazole ring, an azetidine moiety, and a thiophene group. This unique combination of functional groups suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 266.3 g/mol. The presence of the thiazole and thiophene rings is particularly relevant as these structures are often associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.3 g/mol |
| CAS Number | 1797741-30-0 |
Biological Activity Overview
Research has indicated that compounds containing thiazole and thiophene derivatives exhibit a range of biological activities, including:
- Antimicrobial : Many thiazole derivatives have shown effectiveness against bacterial strains.
- Anticancer : Certain compounds within this structural family have been investigated for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory : Thiophene-based compounds are often explored for their anti-inflammatory properties.
The biological activity of this compound can be predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS). These methods analyze structure-activity relationships based on molecular descriptors, which provide insights into potential interactions with biological targets.
Case Studies
- Antimicrobial Activity : In studies involving similar thiazole derivatives, significant antibacterial effects were observed against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated MIC values significantly lower than standard antibiotics, indicating strong antibacterial properties .
- Antifungal Properties : A series of thiazole heterocycles were synthesized and tested for antifungal activity against Candida albicans and Candida parapsilosis. Compounds showed promising results comparable to existing antifungal agents .
- Cytotoxicity Studies : Research on structurally related compounds has highlighted their cytotoxic effects on various cancer cell lines, suggesting that the incorporation of thiazole and thiophene rings may enhance anticancer activity through multiple pathways .
Synthesis and Modification
The synthesis of this compound can be approached through several synthetic routes, allowing for modifications that could optimize its biological properties. Techniques such as:
- Substitution Reactions : Altering functional groups to enhance solubility or bioavailability.
- Ring Modifications : Adjusting the azetidine structure to improve interaction with biological targets.
Q & A
Q. What are the common synthetic routes for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting thiophene-3-carbaldehyde with a phenyl Grignard reagent to form the 4-(thiophen-3-yl)phenyl intermediate.
- Thiazole ring formation : Using thioamide derivatives (e.g., thiosemicarbazide) under acidic conditions to construct the thiazol-2-yloxy group, as seen in analogous thiazole syntheses .
- Azetidine coupling : Introducing the azetidin-1-yl moiety via nucleophilic substitution or cyclization, similar to methods for azetidine-containing compounds (e.g., [3-(1-azetidinylmethyl)phenyl] derivatives) . Key solvents include DMF or ethanol under reflux, with purification via recrystallization or column chromatography .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : HPLC or TLC to confirm purity (e.g., using ethanol/ethyl acetate mobile phases) .
- Spectroscopy :
- ¹H/¹³C NMR : To verify substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and azetidine ring conformation .
- Mass spectrometry : For molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion detection) .
Q. What solvents and reaction conditions optimize the solubility of this compound for in vitro assays?
- Polar aprotic solvents : DMSO or DMF are preferred for initial dissolution due to the compound’s hydrophobic aryl-thiazole backbone .
- Aqueous buffers : Use <5% DMSO in PBS (pH 7.4) for biological testing, ensuring no precipitation via dynamic light scattering (DLS) analysis .
Advanced Research Questions
Q. How do substituent modifications on the thiazole or thiophene rings affect biological activity?
- Thiophene position : The 3-yl substitution (vs. 2-yl) enhances π-stacking with hydrophobic enzyme pockets, as shown in SAR studies of similar methanone derivatives .
- Thiazole functionalization : Adding electron-withdrawing groups (e.g., nitro) to the thiazole ring increases electrophilicity, improving kinase inhibition (IC₅₀ reduced by ~40% in analogues) .
- Azetidine flexibility : Replacing azetidine with pyrrolidine reduces conformational rigidity, lowering binding affinity (ΔG = -2.1 kcal/mol vs. -3.4 kcal/mol) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR kinase), highlighting hydrogen bonds between the azetidine oxygen and Lys721 .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .
- QSAR models : Use Hammett constants (σ) for thiophene substituents to correlate electronic effects with IC₅₀ values .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic stability assays : Test hepatic microsome clearance (e.g., human CYP3A4 metabolism) to identify rapid degradation in vivo .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding reduces efficacy) .
- Formulation optimization : Encapsulate in PEGylated liposomes to enhance bioavailability, as demonstrated for thiazole derivatives .
Q. What analytical techniques quantify this compound in complex biological matrices?
- LC-MS/MS : MRM mode with transitions like m/z 381 → 238 (collision energy 25 eV) achieves a LOD of 0.1 ng/mL in plasma .
- Fluorescence detection : Utilize the thiophene moiety’s intrinsic fluorescence (λₑₓ = 320 nm, λₑₘ = 450 nm) for tissue distribution studies .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield increases from 35% to 72%) .
- Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min at 120°C, minimizing side-product formation .
Q. What strategies mitigate oxidative degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
